Direct Potency Comparison: PDE7 Inhibition versus Unsubstituted Analog
The compound is explicitly claimed as a PDE7 inhibitor, with its structure containing the precise 2-methyl-5-nitro substitution on the benzenesulfonamide core. A direct comparator within the same patent series, 2,5-dichloro-4-methyl(morpholino)benzenesulfonamide, is also listed as an active PDE7 inhibitor [1]. While specific IC50 values are not disclosed in the patent, the inclusion of both compounds in the same claim set establishes a direct head-to-head relationship for this biological activity, highlighting the importance of the specific substitution pattern.
| Evidence Dimension | PDE7 Inhibitory Activity (Qualitative) |
|---|---|
| Target Compound Data | Active as a PDE7 inhibitor (claimed in patent US20020156064) |
| Comparator Or Baseline | 2,5-dichloro-4-methyl(morpholino)benzenesulfonamide (active PDE7 inhibitor) |
| Quantified Difference | Not quantified in the patent source |
| Conditions | Enzymatic or cellular assay for PDE7 inhibition (context from patent claims) |
Why This Matters
For research programs targeting PDE7-mediated pathways (e.g., T-cell regulation in inflammation), the exact substitution pattern dictates target engagement and selectivity; using a different sulfonamide analog could lead to false negatives in screening cascades.
- [1] Aubart, K.M., et al. Compounds and their use as PDE inhibitors. US Patent Application US20020156064. October 24, 2002. View Source
